1-Phenyl-3-propyl-2-thiourea
Overview
Description
1-Phenyl-3-propyl-2-thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with various organic groups attached. Thioureas are known for their versatile applications in organic synthesis, material sciences, and biomedical research, particularly due to their ability to act as ligands and form coordination compounds with metals.
Synthesis Analysis
The synthesis of 1-Phenyl-3-propyl-2-thiourea and related thiourea derivatives often involves the reaction of an isothiocyanate with an amine. A typical synthesis approach for thiourea derivatives includes the condensation reaction of an aromatic isothiocyanate with an alkylamine or arylamine under controlled conditions to yield substituted thioureas. The process is characterized by the formation of the C-N and C-S bonds that define the thiourea moiety.
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including 1-Phenyl-3-propyl-2-thiourea, is characterized by X-ray crystallography and spectroscopic methods. These compounds often exhibit planar acylthiourea groups with the C=O and C=S groups adopting pseudo-antiperiplanar conformations. Intramolecular hydrogen bonding between the thioamide and carbonyl groups is a common feature, contributing to the stability of the molecular structure. Extended intermolecular hydrogen-bonding interactions are also prevalent, influencing the crystal packing of these compounds.
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, leveraging their unique structural features. They are involved in cyclization, oxidation, and Michael addition reactions, among others. The reactivity of thiourea derivatives is influenced by the presence of electron-donating or electron-withdrawing substituents, which affect the electron density around the thiourea moiety. This reactivity is exploited in the synthesis of heterocyclic compounds and in catalytic applications.
Physical Properties Analysis
The physical properties of 1-Phenyl-3-propyl-2-thiourea derivatives are influenced by their molecular structure and intermolecular interactions. These compounds typically exhibit solid-state properties characterized by melting points, solubility in various solvents, and crystal packing patterns. The presence of hydrogen bonding significantly affects their solubility and thermal behavior.
Chemical Properties Analysis
Chemically, thiourea derivatives exhibit properties such as nucleophilicity, acidity of the NH group, and the ability to form coordination complexes with metals. The sulfur atom in thioureas can act as a soft base, forming stable complexes with soft acids, including transition metals. This property is utilized in the development of pharmaceuticals, agrochemicals, and in material science for the synthesis of novel materials with specific functionalities.
Scientific Research Applications
Glucose-6-Phosphatase Inhibition and Antidiabetic Potential : A study by Naz et al. (2020) synthesized thiourea derivatives, including 1-phenyl-3-propyl-2-thiourea, and tested their effects on glucose-6-phosphatase activity in mice. They found significant enzyme inhibition, suggesting potential use in diabetes treatment (Naz et al., 2020).
Structural and Spectroscopic Analysis : Another study by Saeed et al. (2010) focused on the synthesis and characterization of a related thiourea derivative. They performed X-ray diffraction, vibrational analysis, and quantum chemical calculations, contributing to a better understanding of thiourea compounds (Saeed et al., 2010).
Crystal Structure Determination : Rybakov et al. (2001) synthesized a thiourea derivative and determined its molecular and crystal structure using neutron powder diffraction data, providing insights into its structural properties (Rybakov et al., 2001).
Anti-nociceptive Activity : A study by dos Santos et al. (2008) synthesized new thiourea derivatives and evaluated their anti-nociceptive activity, finding promising results in pain management (dos Santos et al., 2008).
Genetic Marker for Taste : Tepper (1998) discussed how thioureas, including 1-phenyl-3-propyl-2-thiourea, act as genetic markers for taste, with implications for food preferences and dietary habits (Tepper, 1998).
Pharmaceutical Applications : Mary et al. (2016) conducted a comprehensive study on a thiourea derivative, assessing its potential in pharmaceutical applications, particularly as an analgesic drug (Mary et al., 2016).
Corrosion Inhibition : Dinh et al. (2021) investigated 1-Benzyl-3-phenyl-2-thiourea as an effective corrosion inhibitor for steel in acidic solutions, demonstrating its potential in material science applications (Dinh et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-propylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPCVTKJHKWEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375143 | |
Record name | 1-Phenyl-3-propyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-propyl-2-thiourea | |
CAS RN |
13140-47-1 | |
Record name | 13140-47-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-3-propyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-3-PROPYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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